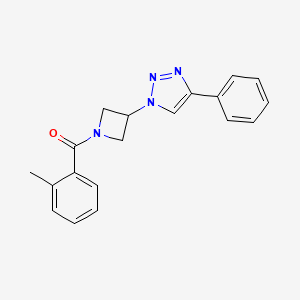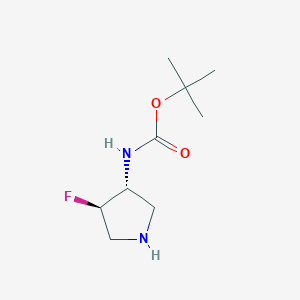
tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate” is a chemical compound with the molecular formula C9H17FN2O2 . It has an average mass of 204.242 Da and a monoisotopic mass of 204.127411 Da . This compound has two defined stereocentres .
Molecular Structure Analysis
The molecular structure of “tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate” consists of 9 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Physical And Chemical Properties Analysis
“tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate” has a density of 1.1±0.1 g/cm3, a boiling point of 295.3±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 53.5±3.0 kJ/mol, and it has a flash point of 132.4±27.3 °C . The compound has a molar refractivity of 50.9±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 184.6±5.0 cm3 .Scientific Research Applications
Synthesis and Crystallography
Research has demonstrated the importance of tert-butyl carbamate derivatives in the synthesis of complex molecular structures and crystallography. For instance, tert-butyl carbamate derivatives have been identified as members of an isostructural family of compounds, linked via hydrogen and halogen bonds involving the carbonyl group, showcasing their utility in forming precise molecular architectures (Baillargeon et al., 2017). Similarly, the synthesis of tert-butyl carbamate intermediates plays a crucial role in the development of biologically active compounds such as omisertinib (Bingbing Zhao et al., 2017).
Medicinal Chemistry Applications
In medicinal chemistry, 4-fluoropyrrolidine derivatives, closely related to tert-butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate, are utilized as attractive synthons for dipeptidyl peptidase IV inhibitors. The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, for example, demonstrates the compound's relevance in creating intermediates for medicinal applications in high yields (R. Singh & T. Umemoto, 2011).
Intermediates for Biological Compounds
Furthermore, tert-butyl carbamate derivatives serve as key intermediates in the synthesis of diverse biological compounds. An efficient synthesis process has been designed for drug intermediates such as tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate, starting from itaconic acid ester, illustrating the compound's role in simple, cost-efficient, and environmentally friendly synthetic routes (Geng Min, 2010).
Structural Studies and Synthetic Utility
Research on carbamate derivatives reveals the complex interplay of strong and weak hydrogen bonds, forming three-dimensional architectures in crystalline structures. These studies not only provide insights into molecular interactions but also underscore the versatility of tert-butyl carbamate derivatives in synthetic chemistry and material science (U. Das et al., 2016).
properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-fluoropyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSDDSIFAGBZLT-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2601216.png)
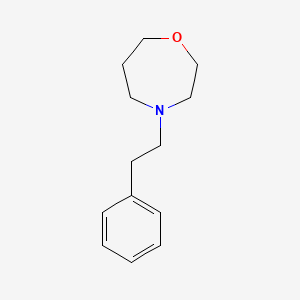
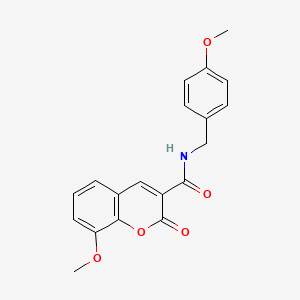
![Ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2601222.png)
![N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2601223.png)

![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2601228.png)
![N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2601233.png)
![N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2601234.png)
![5-amino-1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2601235.png)
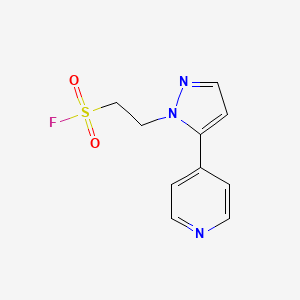
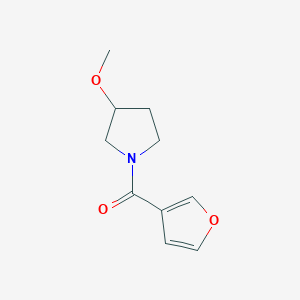
![N-[3-(1,2-Oxazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2601238.png)
